molecular formula C9H2F4N2 B3091103 4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile CAS No. 121623-97-0

4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile

Cat. No. B3091103
CAS RN: 121623-97-0
M. Wt: 214.12 g/mol
InChI Key: UUZLADCDKJUECN-UHFFFAOYSA-N
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Description

The term cyanomethyl refers to a type of nitrile group that includes a cyanide (N≡C) and a methyl (CH3) component . It’s often used in the synthesis of various heterocyclic compounds .


Synthesis Analysis

A common method for creating cyanomethyl compounds involves reacting pyridine/isoquinolinium with cyanomethyl halides . This creates 1-(cyanomethyl)pyridinium and isoquinolinium halides, which can then be treated with a base to form the desired ylide .


Chemical Reactions Analysis

Cyanomethyl compounds are polyfunctional and possess both electrophilic and nucleophilic properties . They can be used to design different heterocyclic moieties with different ring sizes .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure and composition . Without specific information on “4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile”, it’s difficult to provide an accurate analysis.

Mechanism of Action

The mechanism of action of cyanomethyl compounds can vary depending on the specific compound and its application. For example, in the case of regiohydrolysis of certain cyanomethyl compounds, Rhodococcus rhodochrous LL100–21 whole cell catalysts harboring nitrilase activity were used .

Safety and Hazards

Safety data sheets (SDS) provide information on the potential hazards of a chemical compound . They include information on its reactivity, health hazards, protective measures, and safety precautions for handling, storing, and transporting the chemical.

Future Directions

The field of cyanomethyl compound research is continually evolving. Recent advancements focus on the use of these compounds in the synthesis of various heterocyclic compounds, which have potential applications in many areas, including bioimaging . Future research will likely continue to explore these applications and develop new synthesis methods .

properties

IUPAC Name

4-(cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F4N2/c10-6-4(1-2-14)7(11)9(13)5(3-15)8(6)12/h1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUZLADCDKJUECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C1=C(C(=C(C(=C1F)F)C#N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Cyanomethyl)-2,3,5,6-tetrafluorobenzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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